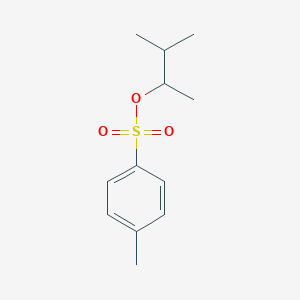

3-Methylbutan-2-yl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutan-2-yl 4-methylbenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as tert-amyl p-toluenesulfonate and is a colorless liquid that is soluble in most organic solvents. The compound has been used in various applications, including as a reagent in organic synthesis and as a protecting group in peptide synthesis.

Scientific Research Applications

Reactivity with Nucleophiles

- A study explored the reactivity of a similar compound, (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, with various nucleophiles. This research is indicative of the reactive nature of similar benzenesulfonate compounds in chemical synthesis (Forcellini et al., 2015).

Mechanochemistry in Pharmaceuticals

- Mechanochemistry involving ibuprofen, a compound structurally related to 3-Methylbutan-2-yl 4-methylbenzenesulfonate, was studied for potential applications in detoxifying expired pharmaceuticals. Such research highlights the potential for mechanochemical processes in handling compounds like 3-Methylbutan-2-yl 4-methylbenzenesulfonate (Andini et al., 2012).

Corrosion Inhibition

- Research on a derivative, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, demonstrated its efficacy in inhibiting the corrosion of aluminum in an acidic medium. This suggests potential applications of similar compounds in corrosion inhibition (Ehsani et al., 2015).

Synthesis and Characterization

- The synthesis and characterization of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a compound structurally related to 3-Methylbutan-2-yl 4-methylbenzenesulfonate, was studied. This research underscores the importance of synthesis techniques and characterizations in the development of related chemical compounds (Pan et al., 2020).

Antioxidant and Corrosion Inhibitor in Lubricating Oils

- A study on the synthesis and evaluation of new Quinazolones as antioxidants and corrosion inhibitors for lubricating oils included the preparation of 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate. This points to the potential use of similar benzenesulfonate derivatives in industrial applications (Habib et al., 2014).

Structural Studies

- A structural study on 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate highlighted the molecular structure and interaction potential of such compounds. This research can inform the application of 3-Methylbutan-2-yl 4-methylbenzenesulfonate in various fields (Yusof et al., 2012).

Spectroscopic Analysis

- An experimental and theoretical study of the 4-methylbenzenesulfonate anion, closely related to 3-Methylbutan-2-yl 4-methylbenzenesulfonate, was conducted. This work on IR, Raman, and ab initio molecular orbital studies provides insights into the spectroscopic properties of such compounds (Ristova et al., 1999).

Potential Applications in Agriculture

- A study on the sustained release of agricultural fungicides using nanoparticles suggests a potential application for similar compounds in agriculture. While not directly involving 3-Methylbutan-2-yl 4-methylbenzenesulfonate, this research demonstrates how such compounds could be used in advanced delivery systems for agricultural chemicals (Campos et al., 2015).

properties

IUPAC Name |

3-methylbutan-2-yl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRJBSSHABTVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)

![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2762619.png)

![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)